ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Description
Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate (CAS: 170845-94-0) is an ethyl ester derivative of 7-azatryptophan, a tryptophan analog where the indole ring is replaced by a 1H-pyrrolo[2,3-b]pyridine moiety.
Key characteristics:
- Molecular formula: C₁₂H₁₃N₃O₂
- Molecular weight: 233.25 g/mol (calculated)
- Structure: Features an ethyl ester at the carboxylate position and a free amino group.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12(16)10(13)6-8-7-15-11-9(8)4-3-5-14-11/h3-5,7,10H,2,6,13H2,1H3,(H,14,15) |
InChI Key |
UHCSLBKXYLPJLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine and ethyl acrylate as the primary raw materials.
Catalyst and Solvent: Anhydrous ethanol is used as the solvent, and trifluoromethanesulfonic acid acts as the catalyst.
Reaction Conditions: The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours under nitrogen protection.
Product Isolation: The reaction mixture is then washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product as white lamellar crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit fibroblast growth factor receptors (FGFRs)
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can interfere with the signaling pathways involved in cancer cell growth and metastasis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are the RAS-MEK-ERK and PI3K-Akt pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes critical differences between ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate and related compounds:
Functional Implications of Structural Modifications
Ethyl Ester vs. Carboxylic Acid
The ethyl ester derivative replaces the hydrophilic carboxylic acid group (-COOH) with an ethyl ester (-COOEt), increasing logP and likely improving blood-brain barrier penetration or oral bioavailability compared to 7-azatryptophan .
Acetylated Amino Group
The acetylated variant (CAS: 63024-18-0) modifies the amino group to an acetamido (-NHCOCH₃) group. This substitution may protect against enzymatic deamination, extending plasma half-life but reducing interactions with amino acid transporters .
N-Methylated Pyrrolo Ring
This modification is common in drug design to enhance pharmacokinetic stability .
Dihydrochloride Salt
The dihydrochloride salt form (MW: 278.10 g/mol) significantly improves aqueous solubility, making it suitable for in vitro assays requiring polar solvents. However, salt formation may alter crystallinity and storage stability .
Biological Activity
Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate, also known by its CAS number 134235-82-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides an overview of its biological activity, supported by relevant data and research findings.
- Molecular Formula : C10H11N3O2
- Molecular Weight : 205.21 g/mol
- CAS Number : 134235-82-8
- Purity : Typically >95% in commercial preparations
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit significant biological activity, particularly as antiproliferative agents against various cancer cell lines. The mechanism often involves the inhibition of tubulin assembly and interference with the cell cycle, leading to apoptosis in cancer cells. Notably, studies have shown that derivatives of this scaffold can block colchicine binding to tubulin, which is critical for microtubule formation and function .
Biological Activity
-
Antiproliferative Effects :
- A study demonstrated that derivatives of pyrroloquinoline compounds exhibited high selectivity against human leukemia cell lines with GI50 values in the nanomolar range. The most active compounds were found to significantly arrest cell cycle progression and induce apoptosis through various pathways including mitochondrial depolarization and caspase activation .
- Neuropharmacological Properties :
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation; however, preliminary data suggest good solubility and bioavailability characteristics:
- Solubility : Highly soluble in aqueous environments (up to 2.03 mg/ml)
- Absorption : High GI absorption predicted based on molecular properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
